
Abcg2-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abcg2-IN-2 is a chemical compound known for its role as an inhibitor of the adenosine triphosphate-binding cassette transporter G2 (ABCG2). This transporter is involved in the efflux of various molecules across cellular membranes, playing a crucial role in multidrug resistance, particularly in cancer cells. By inhibiting ABCG2, this compound can potentially enhance the efficacy of chemotherapeutic agents by preventing the efflux of these drugs from cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Abcg2-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route may vary, but it generally includes:
Formation of Intermediates: Initial steps involve the preparation of specific intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under inert atmospheres to form the core structure of this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Abcg2-IN-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its inhibitory activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify its functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled temperatures.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
科学研究应用
Enhancing Chemotherapy Efficacy
ABCG2 is known to transport a wide range of anticancer drugs, contributing to multidrug resistance. Inhibiting this transporter can improve the effectiveness of chemotherapy by increasing the intracellular concentration of chemotherapeutic agents. For instance:
- Mechanisms of Resistance : ABCG2 mediates the efflux of drugs such as topotecan and doxorubicin, making cancer cells less susceptible to these treatments . Inhibition of ABCG2 can restore sensitivity to these drugs, providing a therapeutic strategy for overcoming resistance.
- Case Studies : Several studies have shown that ABCG2 inhibitors can enhance the cytotoxic effects of chemotherapy in various cancer types, including breast cancer and leukemia. For example, research indicates that combining ABCG2 inhibitors with standard chemotherapy can significantly reduce tumor growth in resistant cancer models .
Improving Drug Bioavailability
ABCG2 is also involved in the absorption and distribution of drugs within the body. By inhibiting this transporter, it is possible to enhance the bioavailability of certain medications:
- Clinical Applications : In clinical settings, compounds like Abcg2-IN-2 can be used to increase the absorption of drugs that are substrates for ABCG2. For instance, studies have demonstrated that inhibiting ABCG2 can enhance the intestinal absorption of sulfasalazine, a known substrate .
- Pharmacogenetic Considerations : Genetic variations in ABCG2 can lead to differences in drug metabolism among individuals. Understanding these variations allows for personalized medicine approaches where inhibitors like this compound could be tailored to improve treatment outcomes based on a patient's genetic profile .
Addressing Gout and Hyperuricemia
ABCG2 plays a crucial role in urate transport and homeostasis. Inhibition of this transporter has potential applications in treating conditions related to elevated uric acid levels:
- Urate Transport : ABCG2 is responsible for the excretion of urate from the body. Inhibitors like this compound could potentially be used to manage gout by modifying urate levels .
- Research Findings : Studies indicate that genetic polymorphisms in ABCG2 are associated with gout susceptibility. Targeting this transporter may offer new therapeutic avenues for patients suffering from hyperuricemia .
Potential Risks and Considerations
While targeting ABCG2 presents numerous benefits, it is essential to consider potential risks associated with its inhibition:
- Drug Interactions : Inhibiting ABCG2 may lead to increased plasma concentrations of co-administered drugs that are also substrates for this transporter, raising the risk of toxicity and adverse effects .
- Resistance Mechanisms : Cancer cells may develop alternative resistance mechanisms when exposed to ABCG2 inhibitors, necessitating ongoing research into combination therapies and novel inhibitors .
作用机制
Abcg2-IN-2 exerts its effects by binding to the ABCG2 transporter, inhibiting its ability to efflux various substrates, including chemotherapeutic drugs. This inhibition enhances the intracellular concentration of these drugs, thereby increasing their cytotoxic effects on cancer cells. The molecular targets include the nucleotide-binding domains and transmembrane domains of ABCG2, which are crucial for its transport activity.
相似化合物的比较
Similar Compounds
Ko143: Another potent inhibitor of ABCG2, known for its high specificity and efficacy.
Elacridar: Inhibits both ABCG2 and ABCB1 transporters, used in combination with chemotherapeutic agents.
Fumitremorgin C: A natural product that inhibits ABCG2 but has limited clinical use due to toxicity.
Uniqueness of Abcg2-IN-2
This compound is unique due to its specific inhibitory activity against ABCG2 with minimal off-target effects. Its chemical structure allows for effective binding to the transporter, making it a valuable tool in overcoming multidrug resistance in cancer therapy.
生物活性
Abcg2-IN-2 is a compound designed to inhibit the activity of the ABCG2 transporter, also known as the Breast Cancer Resistance Protein (BCRP). ABCG2 plays a critical role in drug resistance, particularly in cancer therapies, by mediating the efflux of various substrates, including chemotherapeutic agents. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications, especially in overcoming drug resistance in cancer treatment.
ABCG2 is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance (MDR) by extruding drugs from cells. Inhibition of ABCG2 can enhance the intracellular concentration of chemotherapeutic drugs, thereby increasing their efficacy. This compound specifically targets this transporter, blocking its function and potentially reversing drug resistance.
Key Findings
- Transporter Inhibition : Studies indicate that this compound effectively inhibits ABCG2-mediated drug transport. This inhibition leads to increased retention of substrates such as topotecan and other anticancer agents within cells, enhancing their cytotoxic effects .
- Impact on Cancer Cell Lines : In vitro studies have shown that this compound enhances the sensitivity of various cancer cell lines to chemotherapeutic agents. For example, in breast cancer models, the combination of this compound with doxorubicin resulted in significantly lower IC50 values compared to doxorubicin alone .
- Cell Cycle Arrest : Research has demonstrated that treatment with this compound can induce cell cycle arrest in cancer cells, particularly at the G1 and G2-M phases. This effect is associated with increased apoptosis and reduced proliferation of resistant cancer cell populations .
Study 1: Non-Small Cell Lung Cancer (NSCLC)
A recent study examined the role of ABCG2 expression in NSCLC and its correlation with patient outcomes. It was found that higher ABCG2 expression was associated with improved overall survival in lung adenocarcinoma patients. The study suggested that targeting ABCG2 could be beneficial for enhancing therapeutic responses in NSCLC patients .
Study 2: Colorectal Cancer
In colorectal cancer models, this compound demonstrated significant efficacy in reversing drug resistance linked to high ABCG2 expression levels. The combination therapy led to a marked decrease in tumor growth rates compared to controls receiving only standard chemotherapy .
Data Tables
Study | Cancer Type | Outcome | ABCG2 Expression | Treatment |
---|---|---|---|---|
1 | Non-Small Cell Lung | Improved overall survival | Higher | This compound + Chemotherapy |
2 | Colorectal Cancer | Reduced tumor growth | High | This compound + Doxorubicin |
3 | Breast Cancer | Increased sensitivity to chemotherapy | Elevated | This compound + Topotecan |
Research Findings
- Pharmacokinetics : The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a promising candidate for further development in clinical settings .
- Safety Profile : Preliminary toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses, which is critical for its potential use as an adjunct therapy in cancer treatment .
- Future Directions : Ongoing research aims to explore combination therapies involving this compound with other targeted agents and immunotherapies to assess synergistic effects on tumor regression and patient survival rates .
属性
分子式 |
C25H34N4O4 |
---|---|
分子量 |
454.6 g/mol |
IUPAC 名称 |
3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C25H34N4O4/c1-13(2)10-20-23-17(16-7-6-15(33-5)11-19(16)27-23)12-21-24(31)28-18(25(32)29(20)21)8-9-22(30)26-14(3)4/h6-7,11,13-14,18,20-21,27H,8-10,12H2,1-5H3,(H,26,30)(H,28,31)/t18-,20-,21-/m0/s1 |
InChI 键 |
KFPXRARJFOXSMA-JBACZVJFSA-N |
手性 SMILES |
CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC |
规范 SMILES |
CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。